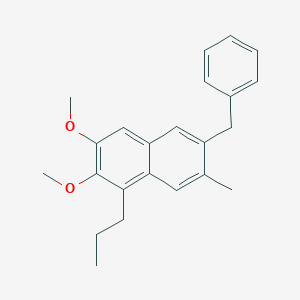

6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves multi-step reactions, starting from simpler naphthalene compounds. For example, the synthesis of 2,3,6,7-tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene is achieved in five steps, highlighting the complex nature of synthesizing substituted naphthalenes (Dozen & Hatta, 1975). Such processes may involve reactions under specific conditions to introduce or modify functional groups on the naphthalene core.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for understanding their chemical behavior. Studies on similar compounds, such as the functionalized [9]cycloparaphenylene with dimethoxynaphth-1,4-diyl units, showcase the importance of precise structural design for specific properties (Huang et al., 2014). Such analyses often involve spectroscopic methods and, in some cases, X-ray crystallography to confirm configurations and functional group positions.

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions based on their functional groups. The study of 2,6-dimethoxynaphthalene synthesis from dihydroxynaphthalene introduces methylation reactions, crucial for modifying chemical properties (Dong-sheng, 2004). Similarly, the reactivity of naphthalene compounds can be explored through electrophilic aromatic substitution, nucleophilic addition, and redox reactions, which are fundamental for further chemical transformations.

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as melting points, solubility, and crystalline structure, are significantly influenced by their molecular structures. For instance, the presence of methoxy groups can affect the solubility and melting point of the compound, as seen in the synthesis of 2,6-dimethoxynaphthalene (Dong-sheng, 2004). Understanding these properties is essential for applications in materials science and pharmaceuticals.

Applications De Recherche Scientifique

Synthesis and Structural Investigations

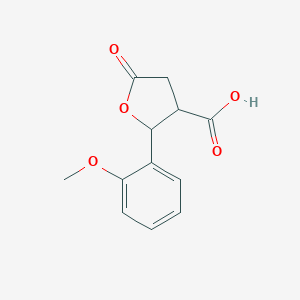

6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene plays a critical role in the synthesis of naphthoic and indenoic acids, which are of interest due to their potential inhibition effects on lactate dehydrogenase. Efficient methods for preparing 1-naphthoic acid precursors, including 6-benzyl-2,3-dimethoxy-1-propylnaphthalenes with substituted benzyl groups, have been developed. These compounds serve as precursors for highly substituted naphthoic and indenoic acids, essential in ongoing research investigating structural requirements for enzyme inhibition. The synthesis involves key intermediates such as 6,7-dimethoxy-5-propyl-1-tetralone and its derivatives, highlighting the compound's utility in medicinal chemistry and drug development processes (Deck et al., 2013).

Electrophilic Substitution and Methylation Studies

The compound also features in studies exploring electrophilic substitution reactions, particularly in the context of anodic oxidation. Systematic investigations into the anodic oxidation of methyl and benzylnaphthalenes reveal the influence of substitution on oxidation potentials and reaction pathways. Although not directly mentioned, derivatives of 6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene likely share similar reactivity patterns, contributing to our understanding of electrophilic substitution mechanisms and their practical applications in organic synthesis (Utley et al., 2002).

Copolymerization and Material Science

In material science, derivatives of 6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene are investigated for their copolymerization behavior with styrene. Novel trisubstituted ethylenes, including methoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, demonstrate the versatility of naphthalene derivatives in synthesizing copolymers. These materials are characterized by their nitrogen content, structure via IR and NMR, and thermal properties, indicating potential applications in creating advanced polymeric materials with specific mechanical and thermal properties (Kharas et al., 2015).

Propriétés

IUPAC Name |

6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O2/c1-5-9-20-21-12-16(2)18(13-17-10-7-6-8-11-17)14-19(21)15-22(24-3)23(20)25-4/h6-8,10-12,14-15H,5,9,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOANFESQYQTNLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)CC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)